molecular formula C10H8ClNO2 B162772 7-Chloroindole-3-acetic acid CAS No. 1912-41-0

7-Chloroindole-3-acetic acid

Cat. No. B162772
CAS RN: 1912-41-0
M. Wt: 209.63 g/mol
InChI Key: IFOAZUXPPBRTBS-UHFFFAOYSA-N
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Description

7-Chloroindole-3-acetic acid is a chloroindole-3-acetic acid . It has a molecular formula of C10H8ClNO2, an average mass of 209.62876, and a monoisotopic mass of 209.02436 .


Synthesis Analysis

While the exact synthesis process for 7-Chloroindole-3-acetic acid is not detailed in the search results, a related compound, indole-3-acetic acid (IAA), has been synthesized by an endophytic fungus, Colletotrichum fructicola CMU-A109 . The highest IAA yield was obtained after 26 days of cultivation in liquid medium supplemented with 8 mg/mL L-tryptophan at 30°C .


Molecular Structure Analysis

The molecular structure of 7-Chloroindole-3-acetic acid consists of a chlorinated indole ring attached to an acetic acid group . The InChI string for the compound is InChI=1S/C10H8ClNO2/c11-8-3-1-2-7-6 (4-9 (13)14)5-12-10 (7)8/h1-3,5,12H,4H2, (H,13,14) .

Scientific Research Applications

Applications in Plant Growth and Development

7-Chloroindole-3-acetic acid is primarily known for its role as a potent auxin in various biological assays related to plant growth and development. Studies have demonstrated the structural features of auxins like 7-Chloroindole-3-acetic acid required to induce auxin-mediated growth in plants. This compound is a naturally occurring auxin in certain plants and has been identified in species like Pinus sylvestris. Its role in normal plant growth and development, particularly in species like Pisum sativum and Vicia faba, has been a subject of research. The unique function of 7-Chloroindole-3-acetic acid in plant growth regulation emphasizes its importance in the field of botany and agriculture (Reinecke, 2004).

Role in Root Formation and Plant Development

The compound and its esters have been synthesized and tested for biological activities, demonstrating strong elongation activity toward Avena coleoptiles, exceeding that of indole-3-acetic acid. The biological activities of its esters, especially the methyl, ethyl, and allyl esters, were as potent as the free acid. These compounds have shown to inhibit Chinese cabbage hypocotyl growth and induce severe swelling and formation of numerous lateral roots in black gram seedlings, even at low concentrations. Additionally, adventitious root formation in Serissa japonica cuttings was dramatically promoted by these esters, marking their significance in plant tissue culture and horticulture (Katayama, 2000).

Significance in Seed Development and Auxin Biosynthesis

The biosynthesis of 7-Chloroindole-3-acetic acid, the only halogenated plant hormone, is of particular interest, especially in seeds of agriculturally important legumes. Research shows that this auxin is synthesized via novel intermediates, and its levels are crucial during the maturation of seeds like those of pea (Pisum sativum). Understanding the biosynthesis and function of 7-Chloroindole-3-acetic acid can provide insights into the regulation of plant growth and development, offering potential applications in agriculture and plant biotechnology (Tivendale et al., 2012).

Safety And Hazards

The safety data sheet for a related compound, indole-3-acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Research into indole derivatives, including 7-Chloroindole-3-acetic acid, is ongoing. Indole derivatives have been found to possess various biological activities, making them of interest for potential therapeutic applications . Additionally, the production of halogenated tryptophan (Trp), indole-3-acetonitrile (IAN) and IAA has been shown to be possible in transgenic Arabidopsis thaliana in planta with the help of bacterial halogenating enzymes .

properties

IUPAC Name

2-(7-chloro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOAZUXPPBRTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172640
Record name Indole-3-acetic acid, 7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroindole-3-acetic acid

CAS RN

1912-41-0
Record name 7-Chloro-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1912-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-3-acetic acid, 7-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-3-acetic acid, 7-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(7-Chloro-1H-indol-3-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
A Ernstsen, G Sandberg - Physiologia Plantarum, 1986 - Wiley Online Library
… dry seeds of Pinus sylvestris was homogenized in 1,5 1 of 96% ethanol containing 0.15 mM of the antioxidant sodium diethyldithiocarhamate and 500 ng of 7chloroindole-3-acetic acid (…
Number of citations: 52 onlinelibrary.wiley.com
C LÜBBE, KH VAN PÉE, O SALCHER, F LINGENS - 1983 - degruyter.com
… 7-Chloroindole-3-acetic acid, isolated after 3 days of … These spectral data were identical with those from an authentic sample of 7-chloroindole-3-acetic acid. …
Number of citations: 20 www.degruyter.com
KC ENGVILD, H Egsgaard, E Larsen - Physiologia Plantarum, 1980 - Wiley Online Library
… Figure 2B shows the selected ion monitoring of a mixture of deuterated 4-chloroindole-3-acetic acid methyl ester {m/z 228) and 5-chloro-, 6-chloro- and 7-chloroindole-3acetic acid …
Number of citations: 46 onlinelibrary.wiley.com
KC Engvild - 1994 - inis.iaea.org
… Engvild ex al. 1980, X) 4-chloroindole-3-acetic acid methyl ester was also identified by a gas chromatographic procedure which separated the 4-, 5-, 6-, and 7-chloroindole-3-acetic acid …
Number of citations: 17 inis.iaea.org
B Nigović, S Antolić, B Kojić-Prodić, R Kiralj… - … Section B: Structural …, 2000 - scripts.iucr.org
As part of molecular recognition studies on the phytohormone indole-3-acetic acid (IAA) a series of alkylated IAAs has been examined. Phenyl-ring substitution (alkyl = methyl and ethyl) …
Number of citations: 47 scripts.iucr.org
HM Sell, SH Wittwer, TL Rebstock… - Plant …, 1953 - ncbi.nlm.nih.gov
Methods A known quantity of the compound was dissolved in anhydrous, peroxide-free ether and diluted to the desired concentration. An aliquot of this solution containing the required …
Number of citations: 39 www.ncbi.nlm.nih.gov
O Salcher, F Lingens - Microbiology, 1980 - microbiologyresearch.org
… In cultures of the wild-type and the mutant strain small amounts of 7-chloroindole3-acetic acid and 3-chloroanthranilic acid were detected (Salcher & Lingens, 1978). The presence of …
Number of citations: 22 www.microbiologyresearch.org
BP Reddy, MS Reddy, KVK Kumar - Int. J. Pharm. Technol …, 2009 - bashanfoundation.org
… 7chloroindole 3-acetic acid and 3-chloroanthranilic acid were isolated from Pseudomonas aureofaciens at an early stage of fermentation1. Among different plant growthpromoting …
Number of citations: 27 www.bashanfoundation.org
KH van Pée, JM Ligon - Natural product reports, 2000 - pubs.rsc.org
… Based on the incorporation of 39 into 1, the formation of monodechloroaminopyrrolnitrin 41 and the isolation of 3-chloroanthranilic acid 45 and 7-chloroindole-3-acetic acid 46 51 a …
Number of citations: 129 pubs.rsc.org
T Leisinger, R Margraff - Microbiological Reviews, 1979 - Am Soc Microbiol
… The same authors also isolated 7-chloroindole3-acetic acid and 3-chloroanthranilic acid … precursor of 3chloroanthranilic acid, 7-chloroindole-3-acetic acid, and pyrrolnitrin (pathway C in …
Number of citations: 426 journals.asm.org

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